molecular formula C16H24N2O3 B5460820 N'-(2,4-dimethylphenyl)-N-(3-hydroxy-3-methylbutyl)-N-methylethanediamide

N'-(2,4-dimethylphenyl)-N-(3-hydroxy-3-methylbutyl)-N-methylethanediamide

Cat. No. B5460820
M. Wt: 292.37 g/mol
InChI Key: DNXACTTYXGFOPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-N-(3-hydroxy-3-methylbutyl)-N-methylethanediamide, also known as A82775C, is a synthetic compound that belongs to the class of macrocyclic lactams. It has been studied for its potential use as an antibiotic and antifungal agent due to its unique chemical structure and mechanism of action. In

Mechanism of Action

N-(2,4-dimethylphenyl)-N-(3-hydroxy-3-methylbutyl)-N-methylethanediamide works by inhibiting the activity of bacterial and fungal enzymes called chitinases. Chitinases are essential for the formation of the cell wall in these microorganisms. By inhibiting their activity, N-(2,4-dimethylphenyl)-N-(3-hydroxy-3-methylbutyl)-N-methylethanediamide prevents the growth and replication of these microorganisms, leading to their death.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-N-(3-hydroxy-3-methylbutyl)-N-methylethanediamide has been shown to have low toxicity and high selectivity towards microorganisms. It does not affect mammalian cells, making it a safe and effective antibiotic and antifungal agent. It has also been shown to have a broad-spectrum activity against a wide range of microorganisms, making it a promising candidate for the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,4-dimethylphenyl)-N-(3-hydroxy-3-methylbutyl)-N-methylethanediamide is its high selectivity towards microorganisms. This makes it a valuable tool for studying the mechanisms of bacterial and fungal cell wall formation. However, its low solubility in aqueous solutions can make it difficult to work with in lab experiments. Its high cost and limited availability may also limit its use in research.

Future Directions

There are several future directions for the research and development of N-(2,4-dimethylphenyl)-N-(3-hydroxy-3-methylbutyl)-N-methylethanediamide. One area of interest is the optimization of the synthesis method to improve yield and purity. Another area of interest is the development of new derivatives of N-(2,4-dimethylphenyl)-N-(3-hydroxy-3-methylbutyl)-N-methylethanediamide with improved solubility and activity against resistant microorganisms. Additionally, the use of N-(2,4-dimethylphenyl)-N-(3-hydroxy-3-methylbutyl)-N-methylethanediamide in combination with other antibiotics and antifungal agents may lead to the development of new treatment strategies for infectious diseases.
Conclusion
In conclusion, N-(2,4-dimethylphenyl)-N-(3-hydroxy-3-methylbutyl)-N-methylethanediamide is a synthetic compound with potential use as an antibiotic and antifungal agent. Its unique chemical structure and mechanism of action make it a promising candidate for the development of new antibiotics and antifungal agents. While there are limitations to its use in lab experiments, there are several future directions for research and development that may lead to the discovery of new treatment strategies for infectious diseases.

Synthesis Methods

The synthesis of N-(2,4-dimethylphenyl)-N-(3-hydroxy-3-methylbutyl)-N-methylethanediamide involves a multi-step process. The first step involves the reaction of 2,4-dimethylphenyl isocyanate with (R)-3-hydroxy-3-methylbutyric acid to form the corresponding amide. The amide is then reacted with N-methyl-1,2-ethanediamine to form the final product, N-(2,4-dimethylphenyl)-N-(3-hydroxy-3-methylbutyl)-N-methylethanediamide. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

N-(2,4-dimethylphenyl)-N-(3-hydroxy-3-methylbutyl)-N-methylethanediamide has been extensively studied for its potential use as an antibiotic and antifungal agent. It has shown activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Its unique chemical structure and mechanism of action make it a promising candidate for the development of new antibiotics and antifungal agents.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-N'-(3-hydroxy-3-methylbutyl)-N'-methyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-11-6-7-13(12(2)10-11)17-14(19)15(20)18(5)9-8-16(3,4)21/h6-7,10,21H,8-9H2,1-5H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXACTTYXGFOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)N(C)CCC(C)(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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